molecular formula C12H13ClN2O B3006151 5-chloro-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole CAS No. 318234-05-8

5-chloro-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole

Cat. No.: B3006151
CAS No.: 318234-05-8
M. Wt: 236.7
InChI Key: LYDMMGOSXLHEIU-UHFFFAOYSA-N
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Description

5-Chloro-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole (CAS 318234-05-8) is a high-purity chemical compound offered with a minimum assay of ≥98% and is intended for research and further manufacturing applications only . This pyrazole derivative has the molecular formula C₁₂H₁₃ClN₂O and a molecular weight of 236.70 g/mol . As a member of the pyrazole family, it represents a privileged scaffold in medicinal and synthetic chemistry. Pyrazole derivatives are extensively researched due to their wide spectrum of pharmacological activities, which include anti-inflammatory, antibacterial, anticancer, and antidepressant properties . The presence of this nucleus in established drugs such as the anti-inflammatory agent celecoxib and the antipsychotic CDPPB underscores its significant research value . Beyond its potential in life sciences, pyrazole cores are valuable building blocks in material science. For instance, structurally related chloropyrazole compounds have been utilized as key intermediates in the synthesis of complex photochromic molecules, such as 1,3-diazabicyclo[3.1.0]hex-3-enes . These compounds exhibit intelligent photochromic behavior, undergoing reversible color changes upon irradiation with UV light, which makes them promising candidates for applications in optical memory, molecular devices, and light-sensitive eyewear . Researchers can leverage 5-Chloro-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole as a versatile synthon for developing novel substances in these advanced fields. Proper handling is essential; this compound has associated hazard warnings and should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

5-chloro-4-(methoxymethyl)-1-methyl-3-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c1-15-12(13)10(8-16-2)11(14-15)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDMMGOSXLHEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Substitution reactions: The introduction of the chlorine atom, methoxymethyl group, and phenyl group can be carried out through various substitution reactions. For instance, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride. The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base like sodium hydride. The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the chlorine atom or the pyrazole ring, resulting in the formation of corresponding reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

    Substitution: Nucleophiles like ammonia, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced derivatives with hydrogen replacing the chlorine atom or reducing the pyrazole ring.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmacology: The compound may exhibit biological activity and can be investigated for its potential as a pharmaceutical agent. It can be screened for activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-chloro-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The interaction can involve binding to the active site of an enzyme, modulating receptor activity, or intercalating with DNA. The exact pathways and molecular targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and substituent effects of 5-chloro-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole with similar pyrazole derivatives:

Compound Name Substituents (Positions) Molecular Formula Key Features
Target: 5-Chloro-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole Cl (5), CH2OCH3 (4), CH3 (1), Ph (3) C13H15ClN2O Moderate polarity due to methoxymethyl; chloro enhances electrophilicity.
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Cl (5), CH3 (3), Ph (1), CHO (4) C12H11ClN2O Carbaldehyde group increases reactivity (e.g., Schiff base formation).
5-Chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole Cl (5), SCH2(2,4-Cl2Ph) (4), CH3 (1), Ph (3) C17H13Cl3N2S Sulfanyl and dichlorophenyl groups enhance lipophilicity.
Methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate Cl (5), CH3O-N=CH- (4), COOCH3 (3), Ph (1) C13H12ClN3O3 Ester and methoxyimino groups improve solubility in polar aprotic solvents.
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Cl (phenoxy), CH3 (3), Ph (1), CHO (4) C18H14ClN2O2 Chlorophenoxy group increases steric bulk and potential π-π interactions.

Key Observations :

  • Polarity : Methoxymethyl (target) and carbaldehyde groups () enhance polarity compared to sulfanyl () or ester substituents ().
  • Reactivity : Carbaldehyde derivatives () are prone to nucleophilic addition, whereas the target’s methoxymethyl group may undergo ether cleavage under acidic conditions.
  • Lipophilicity : Dichlorophenyl and sulfanyl groups () increase logP values, favoring membrane permeability in biological systems.

Comparison :

  • The carbaldehyde group in facilitates interactions with microbial enzymes via Schiff base formation.
  • The target’s methoxymethyl group lacks direct electrophilic sites but may enhance metabolic stability compared to aldehydes.

Key Observations :

  • The target compound may be synthesized via substitution of a 5-chloro-4-bromomethyl precursor with methoxide.
  • Vilsmeier–Haack reactions () are efficient for introducing aldehyde groups at C4.

Biological Activity

5-Chloro-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, mechanisms of action, and its pharmacological effects, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a pyrazole ring with several substituents: a chlorine atom, a methoxymethyl group, a methyl group, and a phenyl group. The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrazole Ring : This is achieved by reacting hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
  • Substitution Reactions : The introduction of the chlorine atom can be done using thionyl chloride or phosphorus pentachloride. The methoxymethyl group is introduced using methoxymethyl chloride in the presence of sodium hydride, while the phenyl group can be added via Friedel-Crafts alkylation using benzene and aluminum chloride as a catalyst.

The biological activity of 5-chloro-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole is attributed to its interaction with various molecular targets:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : It can bind to receptors, influencing physiological responses.
  • DNA Interaction : The compound may intercalate with DNA, potentially affecting replication and transcription processes .

Biological Activities

Numerous studies have reported on the biological activities associated with pyrazole compounds, including anti-inflammatory, antimicrobial, and anticancer properties. Below is a summary of significant findings related to 5-chloro-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole:

Pharmacological Activities

Activity TypeDescriptionReferences
Anti-inflammatory Exhibits significant anti-inflammatory effects comparable to standard drugs like indomethacin.
Antimicrobial Demonstrates activity against various bacterial strains such as E. coli and S. aureus.
Anticancer Potential anticancer properties have been noted in related pyrazole derivatives.

Case Studies and Experimental Findings

  • Anti-inflammatory Activity :
    • A study evaluated the anti-inflammatory effects of pyrazole derivatives in mice models. The compound showed comparable efficacy to indomethacin in reducing carrageenan-induced edema .
  • Antimicrobial Efficacy :
    • Research involving synthesized pyrazoles indicated that certain derivatives exhibited potent antibacterial activity against E. coli and S. aureus, highlighting the importance of specific structural components for enhanced activity .
  • Anticancer Potential :
    • Pyrazole derivatives have been tested for anticancer properties, with some showing promising results in inhibiting tumor cell proliferation in vitro .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-chloro-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole, and what intermediates are critical for its preparation?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclization and functionalization. For example:

  • Step 1 : Formylation of a pyrazole precursor (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole) using Vilsmeier-Haack conditions (POCl₃/DMF) to introduce a formyl group at position 4 .

  • Step 2 : Methoxymethylation via nucleophilic substitution, where the formyl group is replaced with methoxymethyl using reagents like methoxymethyl chloride under alkaline conditions .

  • Key Intermediates : 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a critical intermediate, as shown in analogous pyrazole derivatives .

    • Data Table :
StepReagents/ConditionsIntermediateYield (%)Reference
1POCl₃, DMF, 80°CPyrazole-4-carbaldehyde53–60
2MeOCH₂Cl, K₂CO₃Target compound45–55

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection requires a diffractometer (e.g., Bruker D8 Venture), and refinement is performed using SHELXL (for small molecules) or SHELXS (for structure solution). Key parameters include:

  • R-factors : Aim for R1<0.05R_1 < 0.05 and wR2<0.15wR_2 < 0.15.
  • Hydrogen Bonding : Weak C–H···π interactions stabilize the crystal lattice, as observed in related pyrazole derivatives .
    • Tools : SHELX suite (open-source) is preferred for its robustness in handling twinned data and high-resolution refinements .

Advanced Research Questions

Q. How can synthetic yields be optimized for methoxymethylation, and what are common pitfalls in purification?

  • Methodological Answer :

  • Optimization : Use anhydrous dimethyl sulfoxide (DMSO) as a solvent to enhance nucleophilicity. A molar ratio of 1:1.2 (aldehyde to methoxymethyl chloride) minimizes side reactions .
  • Pitfalls :
  • Byproduct Formation : Excess reagent may lead to over-alkylation; monitor via TLC (hexane/ethyl acetate, 3:1).
  • Purification : Column chromatography (silica gel, gradient elution) is required due to polar byproducts. Recrystallization from ethanol/DMF mixtures improves purity .

Q. What spectroscopic techniques resolve contradictions in substituent effects on the pyrazole ring’s electronic environment?

  • Methodological Answer :

  • ¹H/¹³C NMR : Methoxymethyl groups exhibit characteristic signals at δ 3.3–3.5 ppm (OCH₃) and δ 4.2–4.5 ppm (CH₂). Discrepancies in chemical shifts may indicate steric hindrance or electronic perturbations from the phenyl group .
  • IR Spectroscopy : A strong C=O stretch (~1680 cm⁻¹) in intermediates confirms formylation, while its absence in the final product validates substitution .
    • Case Study : In 5-chloro-3-methyl-1-phenyl derivatives, electron-withdrawing substituents (e.g., Cl) deshield adjacent protons, shifting signals downfield by 0.2–0.3 ppm .

Q. How do computational methods (e.g., DFT, molecular docking) predict the compound’s bioactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps. These predict reactivity toward electrophiles/nucleophiles .
  • Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., carbonic anhydrase IX). Pyrazole derivatives show affinity via halogen bonds (Cl···active site residues) and hydrophobic interactions (phenyl ring) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the antimicrobial efficacy of structurally similar pyrazole derivatives?

  • Resolution Strategy :

  • Structural Variations : Minor substitutions (e.g., methoxymethyl vs. trifluoromethyl) alter lipophilicity and membrane permeability. Compare logP values (e.g., ClogP = 2.8 vs. 3.5) to correlate with activity trends .
  • Assay Conditions : Discrepancies may arise from differences in bacterial strains (Gram-positive vs. Gram-negative) or inoculum size. Standardize protocols using CLSI guidelines .

Application-Oriented Questions

Q. What methodologies validate the compound’s potential as a kinase inhibitor scaffold?

  • Methodological Answer :

  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) at 10 µM. A >70% inhibition threshold identifies hits.
  • SAR Analysis : Introduce substituents at position 3 (e.g., CF₃) to enhance potency. Analogous compounds show IC₅₀ values of 0.2–1.8 µM against tyrosine kinases .

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